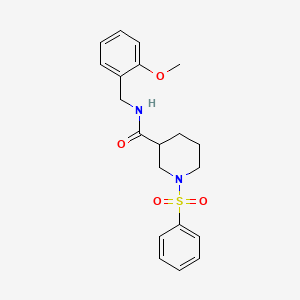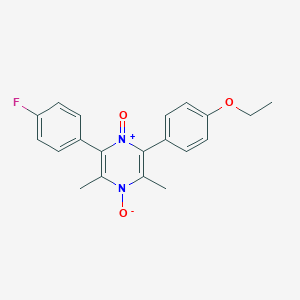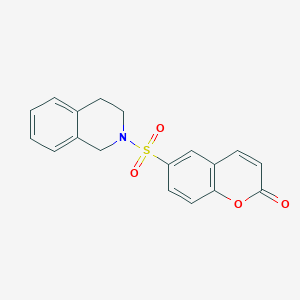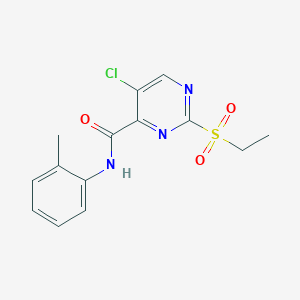
N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide
Descripción general
Descripción
N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide, also known as MPSP, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications in various diseases. This compound has been shown to possess anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, pain, and tumor growth. N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide inhibits the activity of COX-2, which is responsible for the production of prostaglandins that promote inflammation and pain. In addition, N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide inhibits the activity of HDACs, which are involved in the regulation of gene expression and cell growth. By inhibiting these enzymes, N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide can reduce inflammation, pain, and tumor growth.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects, including reducing inflammation and pain, inducing apoptosis in cancer cells, and inhibiting tumor growth. N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has also been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain. In addition, N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to have a cardioprotective effect by reducing oxidative stress and inflammation in the heart.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide in lab experiments is its potent anti-inflammatory and analgesic properties, which make it a useful tool for studying the mechanisms of inflammation and pain. In addition, N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide's antitumor properties make it a useful tool for studying the mechanisms of cancer cell growth and apoptosis. However, one limitation of using N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide in lab experiments is its potential toxicity at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide, including exploring its potential therapeutic applications in various diseases, optimizing its synthesis for large-scale production, and developing new derivatives with improved potency and selectivity. In addition, further research is needed to fully understand the mechanisms of action of N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide and its potential side effects at high doses. Overall, the study of N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has the potential to lead to the development of new and effective therapies for various diseases.
Aplicaciones Científicas De Investigación
N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been extensively studied in various scientific fields, including pharmacology, biochemistry, and medicinal chemistry. In pharmacology, N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to possess potent anti-inflammatory and analgesic properties by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins. In addition, N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to possess antitumor properties by inhibiting the activity of histone deacetylases (HDACs) and inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-26-19-12-6-5-8-16(19)14-21-20(23)17-9-7-13-22(15-17)27(24,25)18-10-3-2-4-11-18/h2-6,8,10-12,17H,7,9,13-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKCFCKNMSVBMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzenesulfonyl)-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)phenyl]acetamide](/img/structure/B4239072.png)

![N-{3-[(3-methylbenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4239092.png)
acetyl]amino}methyl)benzoate](/img/structure/B4239098.png)


![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide](/img/structure/B4239109.png)
![2-(2-bromo-4-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4239110.png)
![N-cyclohexyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4239125.png)
![4-methyl-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4239132.png)


![[3-(1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B4239159.png)
![N-ethyl-4-methoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4239163.png)